molecular formula C16H21N5O B5566303 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5566303
M. Wt: 299.37 g/mol
InChI Key: OLNKVBUUDFBZEF-GZTJUZNOSA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C20H24N6O. It is known for its unique structure, which includes a diethylamino group, a phenyl ring, and a pyrazole ring.

Preparation Methods

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other groups.

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

These similar compounds highlight the structural diversity and potential for modification of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-4-21(5-2)14-8-6-13(7-9-14)11-17-20-16(22)15-10-12(3)18-19-15/h6-11H,4-5H2,1-3H3,(H,18,19)(H,20,22)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNKVBUUDFBZEF-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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